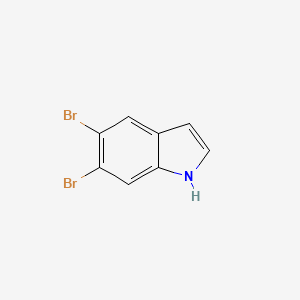

5,6-Dibromo-1H-indole

Description

BenchChem offers high-quality 5,6-Dibromo-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dibromo-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dibromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYMGJXOXIECHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591728 | |

| Record name | 5,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854923-38-9 | |

| Record name | 5,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6-Dibromo-1H-indole chemical properties and structure

An In-depth Technical Guide to 5,6-Dibromo-1H-indole: A Core Scaffold for Advanced Research

Introduction

5,6-Dibromo-1H-indole is a halogenated aromatic heterocycle that has garnered significant interest within the scientific community. As a member of the vast indole family, which forms the core of numerous bioactive molecules, this particular dibrominated derivative serves as a pivotal building block in medicinal chemistry and materials science.[1] The indole skeleton is a privileged structure found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[2] The strategic placement of bromine atoms at the 5- and 6-positions of the benzene ring provides researchers with versatile synthetic handles for constructing complex molecular architectures through various cross-coupling reactions. This guide offers a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5,6-Dibromo-1H-indole, tailored for professionals in drug discovery and chemical research.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 5,6-Dibromo-1H-indole are dictated by its unique bicyclic structure, where an electron-rich pyrrole ring is fused to a dibrominated benzene ring. This arrangement significantly influences its electronic properties, reactivity, and intermolecular interactions.

Core Structure

The structure consists of a planar bicyclic system with the IUPAC name 5,6-dibromo-1H-indole . The bromine atoms deactivate the benzene portion of the ring towards electrophilic substitution while simultaneously providing sites for metal-catalyzed cross-coupling reactions.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties are essential for the identification and quality control of the compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅Br₂N | [3] |

| Molecular Weight | 274.94 g/mol | [3] |

| CAS Number | 854923-38-9 | [3] |

| Appearance | Powder | |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | [3] |

| logP | 3.69 | [3] |

Table 1: Physicochemical Properties of 5,6-Dibromo-1H-indole.

Spectroscopic analysis provides the definitive structural confirmation. While a complete dataset for 5,6-dibromo-1H-indole is not readily published, the expected spectral characteristics can be reliably predicted based on data from unsubstituted indole and its monobrominated analogs.[4][5][6]

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~11.5 (s, 1H, N-H), ~7.8 (s, 1H, H-4), ~7.6 (s, 1H, H-7), ~7.4 (t, 1H, H-2), ~6.5 (t, 1H, H-3). The signals for H-4 and H-7 are expected to be singlets due to the absence of adjacent protons. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected aromatic signals between δ 100-140 ppm. Key signals would include C-5 and C-6 (bearing Br) appearing further upfield than in unsubstituted indole, and characteristic shifts for C-2, C-3, C-3a, C-4, C-7, and C-7a. |

| Mass Spec (EI) | m/z (%) = 275/277/273 (M⁺), showing a characteristic 1:2:1 isotopic pattern due to the presence of two bromine atoms. Key fragments would arise from the loss of Br and HBr. |

| FTIR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~1600-1450 (C=C aromatic ring stretching), ~880-800 (C-H out-of-plane bending), ~600-500 (C-Br stretch). |

Table 2: Predicted Spectroscopic Data for 5,6-Dibromo-1H-indole.

Synthesis and Reactivity

The synthesis of specifically substituted indoles often requires a multi-step approach to control regioselectivity, especially when functionalizing the benzene ring.

Representative Synthetic Protocol

Direct bromination of indole is unselective and primarily occurs at the electron-rich C3 position of the pyrrole ring.[7] Therefore, a robust synthesis of 5,6-Dibromo-1H-indole necessitates protection of the pyrrole ring to direct the electrophilic aromatic substitution to the desired 5- and 6-positions. A plausible route, adapted from established methodologies for preparing bromoindoles, is outlined below.[7][8]

Step 1: Protection of Indole (N-Acetylation)

-

Dissolve indole in acetic anhydride.

-

Heat the reaction mixture gently to form 1-acetylindole.

-

Purify the product by recrystallization. Causality: Acetylation of the nitrogen atom reduces the nucleophilicity of the pyrrole ring and protects the N-H group, preventing side reactions.

Step 2: Dibromination of 1-Acetylindole

-

Dissolve 1-acetylindole in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly add two equivalents of a brominating agent (e.g., bromine or N-bromosuccinimide) while maintaining the low temperature.

-

Allow the reaction to stir until completion (monitored by TLC). Causality: The acetyl group directs electrophilic substitution to the benzene ring. The low temperature and controlled addition of bromine help to minimize over-bromination and other side reactions.[7]

Step 3: Deprotection to Yield 5,6-Dibromo-1H-indole

-

Add the crude product from Step 2 to a basic aqueous solution (e.g., NaOH or KOH in methanol/water).

-

Reflux the mixture for several hours to hydrolyze the acetyl group.

-

Cool the reaction, neutralize with acid, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the final product by column chromatography or recrystallization. Causality: Basic hydrolysis is a standard and efficient method for cleaving the N-acetyl protecting group to restore the N-H of the indole ring.

Chemical Reactivity

The reactivity of 5,6-Dibromo-1H-indole is characterized by three primary sites:

-

C5 and C6-Bromine Atoms : These are the most valuable positions for synthetic elaboration. They readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines), allowing for the introduction of a wide array of functional groups.

-

N1-Hydrogen Atom : The acidic proton on the nitrogen can be removed by a base, allowing for N-alkylation or N-acylation to introduce substituents on the pyrrole ring.

-

C3-Position : While the benzene ring is deactivated by the bromine atoms, the pyrrole ring remains relatively electron-rich. The C3 position is susceptible to electrophilic attack, for example, in the Vilsmeier-Haack or Mannich reactions, although conditions may need to be optimized.

Applications in Research and Drug Development

The true value of 5,6-Dibromo-1H-indole lies in its application as a versatile scaffold for the synthesis of biologically active compounds and novel materials.

A Scaffold for Medicinal Chemistry

The indole nucleus is a cornerstone of modern drug discovery, with derivatives showing a vast range of therapeutic activities, including anticancer, antimicrobial, and antiviral properties.[1][9] 5,6-Dibromo-1H-indole serves as an ideal starting point for generating libraries of novel compounds for biological screening. The two bromine atoms allow for sequential or differential functionalization, enabling the exploration of structure-activity relationships (SAR).

-

Anticancer Agents : Many potent enzyme inhibitors, such as those targeting protein kinases, contain a substituted indole core.[10][11] The 5,6-positions can be functionalized to optimize binding affinity and selectivity for specific kinase targets.

-

Neuroscience Research : Halogenated indoles have been investigated as ligands for various receptors in the central nervous system. For instance, 5,6-dibromoindole has been studied for its ability to bind to and activate the nuclear receptor Nurr1, a potential target for neurodegenerative diseases.[12]

-

Marine Natural Products : Many bioactive compounds isolated from marine organisms, such as sponges, are brominated indoles.[13] 5,6-Dibromo-1H-indole is a key intermediate for the total synthesis of these natural products and their analogs for further biological evaluation.[9]

Conclusion

5,6-Dibromo-1H-indole is more than just a simple chemical; it is a powerful and versatile platform for innovation in organic synthesis and drug discovery. Its well-defined structure, predictable reactivity, and strategically placed bromine atoms provide an exceptional starting point for the creation of novel and complex molecules. For researchers aiming to develop new therapeutics or functional materials, a thorough understanding of the properties and synthetic utility of this indole derivative is an invaluable asset. As the demand for novel chemical entities continues to grow, the importance of foundational building blocks like 5,6-Dibromo-1H-indole will undoubtedly increase.

References

-

Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 2(3), x170355. [Link]

-

ResearchGate. (2017). 5,6-Dibromo-1H-indole-2,3-dione. [Link]

-

PubChem. (n.d.). 5-Bromoindole. Retrieved from [Link]

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

-

PubChem. (n.d.). 4,6-Dibromo-1H-indole. Retrieved from [Link]

-

IUCr. (n.d.). Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Synthesis, single crystal X-ray analysis, and vibrational spectral studies of 5,6-dibromo.... Retrieved from [Link]

-

ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives.... Retrieved from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery.... Retrieved from [Link]

-

Chem-Station. (n.d.). 5,6-Dibromo-1H-Indole-3-Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors.... Retrieved from [Link]

-

PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors.... Retrieved from [Link]

-

BMRB. (n.d.). Indole. Retrieved from [Link]

-

Wiley Online Library. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. Retrieved from [Link]

-

Bentham Science. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors.... Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Indole, 5-bromo-. Retrieved from [Link]

-

NIH National Library of Medicine. (2021). Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. Retrieved from [Link]

-

University of Warwick. (n.d.). Preparation of 5,6-Dihydroxyindole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis of bis(indolyl)methanes under dry grinding conditions.... Retrieved from [Link]

-

ChemBK. (n.d.). 6-Bromo-1H-indole. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. bmse000097 Indole at BMRB [bmrb.io]

- 5. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]

- 6. 6-Bromo-1H-indole(52415-29-9) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 9. 5,6-Dibromo-1H-Indole-3-Carboxylic Acid [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methyl 5,6-dibromo-1H-indole-3-carboxylate | TargetMol [targetmol.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of 5,6-Dibromo-1H-indole Derivatives

The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic potential.[1] The strategic introduction of halogen atoms, particularly bromine, onto the indole ring can profoundly modulate the molecule's physicochemical properties, often enhancing its biological activity. This guide focuses on the 5,6-dibromo-1H-indole moiety, a less common but increasingly important structural feature in the design of novel therapeutic agents. We will explore the synthesis, biological activities, and mechanisms of action of these derivatives, providing a comprehensive resource for researchers in the field.

The Chemistry of 5,6-Dibromo-1H-indole: Synthesis and Reactivity

The synthesis of the 5,6-dibromo-1H-indole core is a critical first step in the development of its derivatives. One common approach involves the dibromination of an indole-3-carboxylate, a method that has been successfully used in the synthesis of the selective neuronal nitric oxide synthase (nNOS) inhibitor 5,6-dibromo-2'-demethylaplysinopsin.[2] The structure of the resulting 5,6-dibromoindole moiety can be verified by X-ray crystallography.[2]

Further functionalization of the 5,6-dibromo-1H-indole scaffold can be achieved through various chemical reactions. For instance, N-alkylation can be performed to introduce different substituents at the indole nitrogen. Additionally, the versatile nature of the indole ring allows for modifications at other positions, leading to a diverse library of compounds for biological screening.

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

5,6-Dibromo-1H-indole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[3] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and disruption of cellular processes essential for tumor growth and survival.

Inhibition of Tubulin Polymerization

Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division.[4] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells.[3] For example, a series of indole-vinyl sulfone derivatives were synthesized, with some exhibiting potent activity against a panel of cancer cell lines by interacting with the colchicine-binding site on tubulin.[3]

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Indole derivatives have been extensively studied as kinase inhibitors. While specific studies on 5,6-dibromoindoles are emerging, related bromoindole compounds have shown significant inhibitory activity against key kinases. For instance, 5-bromoindole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in cancer therapy.[5]

dot

Caption: Inhibition of the EGFR signaling pathway by a 5,6-dibromo-1H-indole derivative.

Cytotoxic Activity Data

The cytotoxic potential of various indole derivatives has been evaluated against several cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-thiophene derivatives | HT29, HepG2, HCT116, T98G | Nanomolar range | [3] |

| Indole-vinyl sulfone derivatives | K562 | Dose-dependent | [3] |

| Chalcone-indole derivatives | Various | 0.22 - 1.80 | [3] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[6][7]

Antibacterial Activity

5-Bromoindole derivatives have shown promising antibacterial activity. For instance, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides exhibited high activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi, with minimum inhibitory concentrations (MICs) ranging from 0.35 to 1.25 µg/mL.[8] Some of these compounds were even more potent than the standard antibiotics gentamicin and ciprofloxacin against E. coli and P. aeruginosa.[8]

Antifungal Activity

The antifungal potential of indole derivatives has also been explored.[6] For example, certain synthesized indole derivatives showed potent activity against Aspergillus niger and Candida albicans.[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method for evaluating antibacterial activity is the determination of the MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism.

dot

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Neuroprotective Effects: A Potential Avenue for Treating Neurodegenerative Diseases

Emerging evidence suggests that indole derivatives possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative disorders.[9][10]

Modulation of Nurr1 Activity

The nuclear receptor-related 1 protein (Nurr1) is a transcription factor crucial for the development and maintenance of dopamine-producing neurons, which are progressively lost in Parkinson's disease.[11] Intriguingly, 5,6-dihalogenated indoles, including 5,6-dibromoindole, have been shown to bind to the Nurr1 ligand-binding domain.[11] While 5-chloro and 5-bromoindole were found to increase the expression of genes involved in dopamine synthesis and packaging, the 5,6-dihalogenated analogs did not show the same effect, suggesting a complex structure-activity relationship and the potential for allosteric modulation.[11]

Antioxidant and Amyloid Disaggregation Properties

Oxidative stress and the aggregation of misfolded proteins are key pathological features of many neurodegenerative diseases.[12] Indole derivatives have been shown to possess antioxidant properties and the ability to modulate the misfolding of amyloid-β peptides, a hallmark of Alzheimer's disease.[12]

Other Biological Activities

The therapeutic potential of 5,6-dibromo-1H-indole derivatives extends beyond the activities mentioned above. These compounds have also been investigated for their antiviral and anti-inflammatory properties.[13] The indole nucleus is a key pharmacophore in the development of antiviral agents, with derivatives showing activity against viruses such as HIV.[5]

Future Directions and Conclusion

5,6-Dibromo-1H-indole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and potentially neuroprotective agents underscores their potential for the development of novel therapeutics. The introduction of two bromine atoms at the 5 and 6 positions of the indole ring significantly influences the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity.

Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these compounds. The synthesis and screening of larger, more diverse libraries of 5,6-dibromo-1H-indole derivatives, coupled with advanced computational modeling and target identification studies, will be crucial for optimizing their therapeutic potential and translating their promise into clinical applications.

References

- The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers - Benchchem.

- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.

- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.

- Indole: A Promising Scaffold For Biological Activity. - RJPN.

- Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - NIH.

- Recent advancements on biological activity of indole and their derivatives: A review.

- Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity - Letters in Applied NanoBioScience.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central.

- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - MDPI.

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed Central.

- Review on Antimicrobial Activity of Indole - Human Journals.

- Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed.

- Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease - PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjpn.org [rjpn.org]

5,6-Dibromo-1H-indole discovery and natural sources

An In-Depth Technical Guide to the Discovery and Natural Sources of 5,6-Dibromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, and its halogenated variants, particularly those found in marine ecosystems, represent a rich frontier for drug discovery. This technical guide provides a comprehensive exploration of 5,6-dibromo-1H-indole, a significant marine-derived natural product. We delve into the history of its discovery within the broader context of marine indole alkaloids, detail its primary natural sources, and present a robust, field-proven methodology for its isolation and characterization. This document is designed to serve as an authoritative resource, bridging foundational knowledge with practical application for professionals engaged in natural product chemistry and drug development.

Introduction: The Allure of Marine Brominated Indoles

Indole alkaloids are a structurally diverse and pharmacologically significant class of natural products.[1] Their biosynthesis is most often derived from the amino acid tryptophan.[2] While terrestrial organisms are a known source of alkaloids, the unique and competitive marine environment has driven the evolution of distinct biochemical pathways, leading to the production of novel secondary metabolites.[3] A prominent feature of these marine natural products is the frequent incorporation of halogens, particularly bromine, a phenomenon attributed to the high concentration of bromide in seawater and the presence of specific halogenating enzymes in marine organisms.[2]

These brominated indoles exhibit a wide array of potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, making them highly attractive targets for pharmaceutical research.[1][4] This guide focuses specifically on 5,6-dibromo-1H-indole and its related derivatives, tracing their path from discovery in marine invertebrates to their role as valuable scaffolds in modern medicinal chemistry.

Part 1: The Discovery of 5,6-Dibromo-1H-indole and its Analogs

The discovery of 5,6-dibromo-1H-indole is not a single, isolated event but rather a part of the broader, ongoing exploration of marine natural products that began in earnest in the latter half of the 20th century. Early investigations into marine organisms, especially sponges and bryozoans, revealed a treasure trove of unusual chemical structures. For instance, a series of brominated and prenylated indole alkaloids, the flustramines, were first isolated from the marine bryozoan Flustra foliacea starting in 1979.[2][5]

The identification of simpler, non-prenylated bromoindoles followed as extraction and analytical techniques improved. Bioassay-guided fractionation became a key strategy, where crude extracts of marine organisms were tested for biological activity (e.g., cytotoxicity, antimicrobial effects). Active extracts were then systematically separated into fractions, with each fraction being re-tested to pinpoint the active chemical constituent.

It was through such investigations that simple derivatives of 5,6-dibromo-1H-indole were first identified. For example, 5,6-dibromo-l-hypaphorine was isolated from the South Pacific marine sponge Hyrtios sp. and was noted for its antioxidant activity and weak inhibitory effects against phospholipase A2.[4][6] Concurrently, other related compounds, such as 5,6-dibromo-N-acetyltryptamine, were obtained from the Thai sponge Smenospongia sp.[4] These discoveries established marine sponges of the genera Hyrtios and Smenospongia as prolific sources of these unique metabolites.

Part 2: Natural Provenance and Biosynthesis

The primary sources of 5,6-dibromo-1H-indole and its simple derivatives are marine invertebrates, with sponges being the most frequently cited producers.[3][4] The biosynthesis of these compounds is rooted in the tryptophan pathway.[4] The core indole structure is derived from tryptophan or its immediate precursor, indole.[2] The key transformation is the electrophilic bromination of the indole ring, a reaction catalyzed by specific enzymes known as halogenases (or bromoperoxidases). These enzymes utilize bromide ions from seawater to regioselectively attach bromine atoms to the indole scaffold.[7] While the precise biosynthetic pathways in sponges are still under investigation, studies on aquatic cyanobacteria have identified the genetic machinery, or biosynthetic gene clusters (BGCs), responsible for producing brominated indoles, highlighting the role of specialized enzymes like tryptophan halogenases.[7]

The table below summarizes key 5,6-dibrominated indole derivatives and their documented natural sources.

| Compound Name | Natural Source | Reported Biological Activity | Reference |

| 5,6-dibromo-l-hypaphorine | Hyrtios sp. (sponge) | Weak phospholipase A₂ inhibition, antioxidant activity | [4][6] |

| 5,6-dibromo-N-formyltryptamine | Smenospongia sp. (sponge) | Not specified in initial isolation | [4] |

| 5,6-dibromo-N-acetyltryptamine | Smenospongia sp. (sponge) | Not specified in initial isolation | [4] |

| Methyl 5,6-dibromo-1H-indole-3-carboxylate | Smenospongia sp. (sponge) | Serves as a chemical intermediate | [8] |

Part 3: Methodology: From Sponge to Spectrometer

The isolation and structural elucidation of 5,6-dibromo-1H-indole from a natural source is a multi-stage process requiring meticulous experimental technique. The following protocol provides a validated, step-by-step workflow based on established practices in marine natural product chemistry.[1]

Experimental Protocol: Isolation and Characterization

1. Sample Collection and Preparation:

- Step 1.1: Collect the marine sponge (e.g., Hyrtios sp.) by hand (scuba) and immediately freeze it at -20°C to halt enzymatic degradation of secondary metabolites.

- Step 1.2: Transport the frozen sample to the laboratory. Lyophilize (freeze-dry) the tissue to remove water completely, yielding a dry, stable biomass.

- Step 1.3: Grind the lyophilized sponge tissue into a fine, homogenous powder using a blender or mortar and pestle. This increases the surface area for efficient solvent extraction.

2. Crude Extraction:

- Step 2.1: Macerate the powdered sponge material (e.g., 200 g) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., 3 x 1 L). The use of a solvent system with a broad polarity range ensures the extraction of a wide variety of metabolites.

- Step 2.2: Allow the suspension to stand at room temperature for 24 hours with occasional agitation.

- Step 2.3: Filter the mixture and collect the solvent extract. Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

- Step 2.4: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

3. Solvent Partitioning (Modified Kupchan Method):

- Rationale: This liquid-liquid partitioning step separates compounds based on their polarity, simplifying the complex crude extract into fractions of manageable complexity.

- Step 3.1: Suspend the crude extract (e.g., 10 g) in a 9:1 MeOH:H₂O solution and partition against hexane. The hexane fraction will contain nonpolar compounds like fats and sterols.

- Step 3.2: Adjust the aqueous methanol layer to 4:1 H₂O:MeOH and partition against CH₂Cl₂. The CH₂Cl₂ fraction will contain compounds of intermediate polarity, which often includes indole alkaloids.

- Step 3.3: The remaining aqueous fraction contains highly polar compounds. Concentrate each fraction in vacuo to yield the hexane, CH₂Cl₂, and aqueous fractions.

4. Chromatographic Purification:

- Step 4.1 (Column Chromatography): Subject the CH₂Cl₂ fraction (typically the most active for bromoindoles) to column chromatography on silica gel. Elute with a solvent gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (EtOAc), followed by MeOH.

- Step 4.2 (HPLC): Further purify the fractions containing the target compounds using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is often effective, using a gradient of acetonitrile (ACN) in water as the mobile phase. Monitor the elution profile with a UV detector, as the indole chromophore absorbs strongly.

- Step 4.3: Collect the pure compound corresponding to the peak of interest.

5. Structure Elucidation:

- Step 5.1 (Mass Spectrometry): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula. The characteristic isotopic pattern of two bromine atoms is a key diagnostic feature.

- Step 5.2 (NMR Spectroscopy): Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra to determine the precise chemical structure, including the position of the bromine atoms on the indole ring.

Workflow Visualization

Caption: Workflow for the isolation and characterization of 5,6-dibromo-1H-indole.

Part 4: Significance and Future Directions

5,6-Dibromo-1H-indole is more than just a natural curiosity; it serves as a valuable building block in medicinal chemistry.[9] The presence and position of the bromine atoms provide reactive handles for synthetic modification, enabling the creation of diverse chemical libraries for biological screening. Research has shown that halogenation can significantly modulate the pharmacological properties of the indole core. For instance, while not 5,6-dibrominated, the related 5-bromoindole has been investigated for its potential to modulate the nuclear receptor Nurr1, a target relevant to Parkinson's disease.[10][11] The broader class of halogenated indoles is being explored for anticancer, antimicrobial, and antiviral applications.[12]

The future of research on 5,6-dibromo-1H-indole and other marine natural products is evolving. Advances in genomics and metagenomics are enabling scientists to identify the biosynthetic gene clusters responsible for producing these compounds, even from unculturable symbiotic microorganisms.[7] This opens the door to synthetic biology approaches, where these genetic pathways could be engineered into host organisms like E. coli or yeast for sustainable and scalable production, overcoming the supply limitations inherent in natural product harvesting.

References

-

Jindal, A., & Rawal, R. K. (2019). Marine Indole Alkaloids. Marine-Derived Drugs, 4811-4853. [Link]

-

Kayrouz, C. M., et al. (2025). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. bioRxiv. [Link]

-

Morales-Ríos, M. S., & Suárez-Castillo, O. R. (2008). Synthesis of Marine Indole Alkaloids from Flustra foliacea. Natural Product Communications, 3(4), 629-642. [Link]

-

Rammohan, A., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(11), 633. [Link]

-

Netz, N., & Opatz, T. (2015). Marine Indole Alkaloids. Marine Drugs, 13(8), 4814-4914. [Link]

-

Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 2(2), x170135. [Link]

-

Kholodar, S. A., et al. (2021). Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. ACS Chemical Biology, 16(7), 1159-1163. [Link]

-

Longeon, A., et al. (2011). Bioactive Indole Derivatives from the South Pacific Marine Sponges Rhopaloeides odorabile and Hyrtios sp. Marine Drugs, 9(5), 879-888. [Link]

-

El-Kashef, D., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Molecules, 27(23), 8303. [Link]

-

Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. ResearchGate. [Link]

-

Kaur, H., & Singh, G. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(23), 8206. [Link]

-

Di, X., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 16(11), 449. [Link]

-

El-Moussaouy, A., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201. [Link]

-

Rasmussen, T., et al. (2000). Structure and Synthesis of Bromoindoles from the Marine Sponge Pseudosuberites hyalinus. Journal of Natural Products, 63(1), 125-127. [Link]

-

Ebada, S. S., et al. (2009). Dibromopyrrole alkaloids from the marine sponge Acanthostylotella sp. Natural Product Communications, 4(1), 47-52. [Link]

-

Kholodar, S. A., et al. (2021). Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 5,6-dibromo-1H-indole-3-carboxylate | TargetMol [targetmol.com]

- 9. 5,6-Dibromo-1H-Indole-3-Carboxylic Acid [myskinrecipes.com]

- 10. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Spectroscopic Data of 5,6-Dibromo-1H-indole: An In-depth Technical Guide

Introduction to 5,6-Dibromo-1H-indole and Spectroscopic Characterization

5,6-Dibromo-1H-indole is a halogenated derivative of indole, a ubiquitous heterocyclic scaffold in medicinal chemistry. The precise positions of the two bromine atoms on the benzene ring significantly influence the molecule's electronic properties and, consequently, its spectroscopic signature. Accurate characterization is paramount for confirming its identity, purity, and for understanding its reactivity in further synthetic transformations.

The primary techniques for elucidating the structure of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and spatial relationships of atoms.

-

Mass Spectrometry (MS): Determines the molecular weight of a molecule and can provide information about its elemental composition and fragmentation patterns, aiding in structural confirmation.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.

This guide will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols for data acquisition, and present an expert analysis of the expected spectroscopic data for 5,6-Dibromo-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It is based on the interaction of nuclear spins with an external magnetic field.

Foundational Principles of NMR

Protons (¹H) and carbon-13 (¹³C) nuclei possess a quantum mechanical property called spin, which generates a small magnetic moment. When placed in a strong external magnetic field (B₀), these nuclei can align either with (lower energy) or against (higher energy) the field. The energy difference between these two states corresponds to a specific radiofrequency. In an NMR experiment, a radiofrequency pulse is applied to excite the nuclei to the higher energy state. As they relax back to the lower state, they emit a signal that is detected and converted into an NMR spectrum.

The precise resonance frequency of a nucleus is influenced by its local chemical environment, a phenomenon known as chemical shift (δ) , reported in parts per million (ppm). The electron density around a nucleus shields it from the external magnetic field; therefore, nuclei in electron-rich environments are more shielded and resonate at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and resonate at higher chemical shifts (downfield).

Furthermore, the spin of a nucleus can interact with the spins of neighboring nuclei through chemical bonds, a phenomenon called spin-spin coupling . This results in the splitting of NMR signals into multiplets, and the magnitude of this splitting, the coupling constant (J) , provides information about the number of neighboring nuclei and their geometric relationship.

Predicted ¹H NMR Spectrum of 5,6-Dibromo-1H-indole

The ¹H NMR spectrum of 5,6-Dibromo-1H-indole is expected to show signals for the five protons attached to the indole core. The bromine atoms at positions 5 and 6 will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for 5,6-Dibromo-1H-indole

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H1 (N-H) | 8.1 - 8.3 | broad singlet | - | The N-H proton of the indole ring is typically broad due to quadrupole broadening and exchange. |

| H2 | 7.2 - 7.4 | triplet or dd | ~2.5, ~1.0 | Coupled to H3 and H1. |

| H3 | 6.4 - 6.6 | triplet or dd | ~2.5, ~1.0 | Coupled to H2 and H1. |

| H4 | ~7.7 | singlet | - | The presence of the bromine atom at position 5 removes the ortho-coupling to H5, resulting in a singlet. |

| H7 | ~7.8 | singlet | - | Similarly, the bromine atom at position 6 removes the ortho-coupling to H6, leading to a singlet. |

Note: These are predicted values based on the analysis of related compounds and general principles of NMR. Actual experimental values may vary slightly.

Predicted ¹³C NMR Spectrum of 5,6-Dibromo-1H-indole

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Table 2: Predicted ¹³C NMR Data for 5,6-Dibromo-1H-indole

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~125 | Aromatic CH carbon in the five-membered ring. |

| C3 | ~102 | Aromatic CH carbon in the five-membered ring, typically upfield. |

| C3a | ~128 | Bridgehead carbon. |

| C4 | ~123 | Aromatic CH carbon, deshielded by the adjacent bromine. |

| C5 | ~115 | Carbon bearing a bromine atom (C-Br). |

| C6 | ~116 | Carbon bearing a bromine atom (C-Br). |

| C7 | ~114 | Aromatic CH carbon. |

| C7a | ~135 | Bridgehead carbon. |

Note: These are predicted values. The signals for C5 and C6, being directly attached to bromine, will be significantly influenced by the halogen's electronic effects.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of indole derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 5,6-Dibromo-1H-indole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be based on the sample's solubility and the desired chemical shift reference.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Probe Tuning: Tune and match the NMR probe to the specific nucleus (¹H or ¹³C) and the solvent being used.

-

Acquisition Parameters (¹H NMR):

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between pulses.

-

-

Acquisition Parameters (¹³C NMR):

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Foundational Principles of Mass Spectrometry

In a typical mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector then records the abundance of each ion. For 5,6-Dibromo-1H-indole, a common ionization technique would be Electron Impact (EI), which involves bombarding the molecule with high-energy electrons. This process not only forms a molecular ion (M⁺˙) but also causes fragmentation into smaller, characteristic ions.

The presence of two bromine atoms is a key feature that will be readily identifiable in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, a molecule containing two bromine atoms will exhibit a characteristic isotopic pattern for the molecular ion peak: a triplet with relative intensities of approximately 1:2:1 for M, M+2, and M+4, respectively.

Predicted Mass Spectrum of 5,6-Dibromo-1H-indole

Table 3: Predicted Mass Spectrometry Data for 5,6-Dibromo-1H-indole

| Ion | Predicted m/z | Rationale |

| [M]⁺˙ | 273, 275, 277 | Molecular ion peak showing the characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| [M-Br]⁺ | 194, 196 | Loss of one bromine radical. Will show a 1:1 isotopic pattern for one bromine atom. |

| [M-2Br]⁺ | 115 | Loss of both bromine radicals. |

| [C₇H₅N]⁺ | 103 | Further fragmentation of the indole ring. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the purified sample (typically <1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., EI or Electrospray Ionization - ESI).

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds (e.g., N-H, C-H, C=C) vibrate at characteristic frequencies, allowing for the identification of functional groups.

Foundational Principles of IR Spectroscopy

When a molecule absorbs IR radiation, it is excited from a lower to a higher vibrational state. The frequency of the absorbed radiation corresponds to the natural vibrational frequency of the bond. The IR spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectrum of 5,6-Dibromo-1H-indole

Table 4: Predicted IR Absorption Bands for 5,6-Dibromo-1H-indole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretching vibrations of the indole ring. |

| ~800-850 | Strong | C-H out-of-plane bending, characteristic of the substitution pattern on the benzene ring. |

| 700-500 | Medium-Strong | C-Br stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow and Data Integration

The structural elucidation of 5,6-Dibromo-1H-indole is a multi-step process that involves the integration of data from all three spectroscopic techniques.

A Comprehensive Technical Guide to the Solubility and Stability Characterization of 5,6-Dibromo-1H-indole

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dibromo-1H-indole is a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. Its utility as a building block or a potential bioactive agent is fundamentally dependent on its physicochemical properties, primarily its solubility and stability. A thorough understanding of these characteristics is critical for designing robust experimental protocols, developing viable formulations, and ensuring the integrity of analytical data. This guide provides a comprehensive framework for the systematic evaluation of 5,6-Dibromo-1H-indole's solubility in various solvent systems and its stability under forced degradation conditions. Eschewing a simple data sheet, this document serves as a methodological whitepaper, detailing the theoretical underpinnings, step-by-step experimental protocols, and analytical strategies required for a complete characterization. The protocols are designed to be self-validating, providing researchers with the tools to generate reliable and reproducible data essential for advancing research and development objectives.

Introduction: The Imperative of Physicochemical Characterization

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation of this scaffold, as seen in 5,6-Dibromo-1H-indole, provides a versatile chemical handle for further modification through cross-coupling reactions and can significantly modulate a molecule's biological activity.

Before its potential can be fully realized in any application, a baseline understanding of its physical and chemical behavior is non-negotiable. Key among these are:

-

Solubility: This property dictates the choice of solvents for chemical reactions, purification, formulation, and, critically, for biological assays. Poor solubility can lead to inaccurate structure-activity relationships (SAR), underestimated potency, and significant challenges in formulation development.

-

Stability: The chemical integrity of a compound over time and under various environmental stressors (e.g., pH, light, temperature, oxygen) is paramount. Instability can result in loss of potency, the formation of potentially toxic degradants, and a shortened shelf life.[1]

This guide provides the scientific rationale and detailed protocols to empower researchers to systematically determine these crucial parameters for 5,6-Dibromo-1H-indole.

Part I: Comprehensive Solubility Profiling

Theoretical Considerations & Predictive Analysis

The solubility of a molecule is governed by the principle of "similia similibus solvuntur" or "like dissolves like." The structure of 5,6-Dibromo-1H-indole—a fused bicyclic system comprising a benzene ring and a pyrrole ring—offers clues to its behavior:

-

Aromatic System: The dibrominated benzene portion of the molecule is large, hydrophobic, and non-polar. This suggests good solubility in non-polar organic solvents.

-

Indole N-H Group: The pyrrole-like nitrogen contains a hydrogen atom capable of acting as a hydrogen bond donor. This introduces a degree of polarity.

-

Intermolecular Forces: Like other indole-containing compounds and similar structures such as 6,6'-Dibromoindigo, 5,6-Dibromo-1H-indole is susceptible to strong intermolecular forces, including hydrogen bonding (N-H···N) and π-π stacking between the planar aromatic rings.[2] These forces create a stable crystal lattice that requires significant energy from the solvent to disrupt, potentially limiting solubility even in compatible solvents.

Based on this analysis, a qualitative solubility profile can be predicted, which then informs the experimental design.

Table 1: Predicted Qualitative Solubility of 5,6-Dibromo-1H-indole

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar N-H group may interact with protic solvents, but the large hydrophobic core is expected to limit overall solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Moderate to High | These solvents can disrupt π-π stacking and act as hydrogen bond acceptors, effectively solvating the molecule. THF is noted as a crystallization solvent for a similar compound.[3] |

| Non-Polar | Toluene, Hexane, Dichloromethane | Low to Moderate | While the molecule has significant non-polar character, the energy required to break the crystal lattice's hydrogen bonds may be too high for these solvents to overcome. |

Experimental Workflow for Solubility Determination

A systematic approach is essential for generating accurate solubility data. The following workflow outlines the key stages, from initial screening to precise quantification.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Solubility by Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]

Causality: The core principle is to create a saturated solution in thermodynamic equilibrium with an excess of solid material. This ensures that the maximum amount of the compound has dissolved under the given conditions. Agitation over a prolonged period (24-48 hours) is crucial to overcome the kinetic barriers of dissolution.

Methodology:

-

Preparation: To a series of glass vials, add a precisely weighed amount of 5,6-Dibromo-1H-indole (e.g., 5-10 mg). The amount should be sufficient to ensure a visible excess of solid remains after equilibration.

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the selected test solvent to each vial. Include a blank solvent control.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for 24 to 48 hours.

-

Expert Insight: A 48-hour time point is recommended to confirm that equilibrium has been reached by comparing it with the 24-hour result. The values should be statistically identical.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully collect the supernatant using a syringe and pass it through a 0.22 µm PVDF syringe filter to remove all undissolved particles.

-

Trustworthiness: Pre-saturate the filter by discarding the first 150-200 µL of filtrate. This prevents the filter membrane from adsorbing the compound from the sample, which would lead to an underestimation of solubility.

-

-

Sample Preparation for Analysis: Immediately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (as described in section 2.4).

-

Calculation: Determine the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Analytical Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the preferred method for quantification due to its specificity, sensitivity, and robustness.[5]

Method Development Strategy:

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: Screen a gradient of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid in water). The acidic modifier ensures the indole N-H is protonated, leading to sharper peaks.

-

Wavelength Selection: Dissolve a small amount of 5,6-Dibromo-1H-indole in the mobile phase and acquire a UV spectrum. Select the wavelength of maximum absorbance (λmax) for quantification to ensure the highest sensitivity.

-

Calibration: Prepare a series of calibration standards of known concentrations from a stock solution. Generate a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (r²) of ≥ 0.999 for accurate quantification.

Table 2: Template for Reporting Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

|---|---|---|---|---|

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask HPLC-UV | ||

| e.g., Acetonitrile | 25 | Shake-Flask HPLC-UV | ||

| e.g., Methanol | 25 | Shake-Flask HPLC-UV | ||

| e.g., Dichloromethane | 25 | Shake-Flask HPLC-UV | ||

| e.g., Water | 25 | Shake-Flask HPLC-UV |

| e.g., Phosphate Buffered Saline (pH 7.4) | 25 | | | Shake-Flask HPLC-UV |

Part II: Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is an essential practice that involves subjecting a compound to conditions more severe than those used for accelerated stability testing.[6] Its purpose is multifold: to identify likely degradation products, understand degradation pathways, and, crucially, to develop a stability-indicating analytical method that can resolve the parent compound from any potential degradants.[7][8]

Experimental Workflow for Forced Degradation Studies

The study is designed as a parallel investigation where the compound is exposed to multiple stress conditions simultaneously.

Caption: Workflow for Forced Degradation and Method Development.

Protocols for Stress Testing

Causality: The goal is to achieve a target degradation of 5-20%.[7] Too little degradation provides insufficient information, while complete degradation is uninformative. Therefore, conditions must be carefully chosen and monitored. A control sample (un-stressed) and a blank (solvent only) must be included for each condition.

A. Acidic & Basic Hydrolysis

-

Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable co-solvent/acid or co-solvent/base mixture (e.g., Acetonitrile/0.1 M HCl; Acetonitrile/0.1 M NaOH).

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60 °C).

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

-

Neutralization: Immediately neutralize the aliquots (base for the acidic sample, acid for the basic sample) to halt the degradation reaction. Dilute to a standard concentration for analysis.

-

Expert Insight: The indole ring can be sensitive to strong acids. If significant degradation occurs rapidly, use milder conditions (e.g., lower temperature or acid concentration).

-

B. Oxidative Degradation

-

Preparation: Prepare a solution of the compound (~1 mg/mL) and treat it with hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Keep the solution at room temperature, protected from light.

-

Time Points: Monitor the reaction by analyzing aliquots at various time points until the target degradation is achieved.

-

Trustworthiness: The reaction can be quenched by dilution or by adding a small amount of a reducing agent like sodium bisulfite, though dilution is often sufficient.

-

C. Thermal Degradation

-

Solid State: Place the solid powder in a vial and store it in an oven at a high temperature (e.g., 80 °C).

-

Solution State: Prepare a solution of the compound in a stable solvent (e.g., acetonitrile) and store it in the oven.

-

Analysis: At set time points, withdraw the solid or solution sample, prepare it to a known concentration, and analyze.

D. Photolytic Degradation

-

Exposure: Expose both solid and solution samples to a controlled light source as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analysis: Analyze the samples after the exposure period.

Development of a Stability-Indicating HPLC Method

Causality: A method is "stability-indicating" only if it can separate the active compound from all process impurities and degradation products.[8] The mixture of stressed samples, containing various degradants, is the ideal tool for developing such a method.

Methodology:

-

Initial Screening: Inject an overlay of all stressed samples (acid, base, peroxide, heat, light) and the control sample into the HPLC system using the initial quantification method.

-

Method Optimization: Adjust the HPLC gradient, mobile phase composition, and/or column chemistry to achieve baseline resolution between the parent peak and all degradant peaks.

-

Peak Purity Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. This tool assesses the spectral purity across each chromatographic peak. A spectrally pure peak for 5,6-Dibromo-1H-indole in the presence of its degradants is the primary indicator of specificity.

-

Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and its degradants. This confirms that the separated peaks are distinct chemical entities and aids in their structural elucidation.

Table 3: Template for Reporting Forced Degradation Data

| Stress Condition | Duration/Temp | % Assay of Parent | % Degradation | No. of Degradants | Observations (e.g., RRT of Major Degradant) |

|---|---|---|---|---|---|

| Control (Un-stressed) | N/A | 100.0 | 0.0 | 0 | - |

| 0.1 M HCl | 24 h / 60°C | ||||

| 0.1 M NaOH | 24 h / 60°C | ||||

| 3% H₂O₂ | 24 h / RT | ||||

| Thermal (Solid) | 7 days / 80°C |

| Photolytic (Solution) | ICH Q1B | | | | |

Storage and Handling Recommendations

Based on the general properties of halogenated indoles, the following storage conditions are recommended to ensure long-term stability:

-

Temperature: Store in a cool environment. For long-term storage, refrigeration (-20°C) is advisable.[9][10]

-

Light: Protect from light by storing in an amber vial or in a dark location.[9]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent potential oxidation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[11]

Conclusion

The systematic characterization of 5,6-Dibromo-1H-indole's solubility and stability is a foundational step in its journey from a chemical entity to a useful tool in research and development. By employing the robust, validated methodologies outlined in this guide—from the gold-standard shake-flask method for solubility to a comprehensive forced degradation study for stability—researchers can generate the high-quality data necessary to make informed decisions. This structured approach not only ensures data integrity but also accelerates the development timeline by preemptively identifying and solving potential challenges related to formulation, storage, and analytical testing.

References

-

Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 2(3). Available at: [Link]

-

El-Gindy, A., Emara, S., & Mostafa, A. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 52(7), 656-663. Available at: [Link]

-

Bide Pharmatech Ltd. (n.d.). 5,6-Dibromo-1H-indole CAS NO.854923-38-9. LookChem. Retrieved January 2, 2026, from [Link]

-

Rani, S. S., & Kumar, P. A. (2019). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research and Analytical Reviews, 6(2), 898-906. Available at: [Link]

-

Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. ResearchGate. Available at: [Link]

-

Shinde, N., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(2). Available at: [Link]

-

El-Gindy, A., Emara, S., & Mostafa, A. (2013). Stability-indicating chromatographic methods for the determination of sertindole. PubMed. Available at: [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved January 2, 2026, from [Link]

-

Jensen, G. W. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(6). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4,6-Dibromo-1H-indole. PubChem. Retrieved January 2, 2026, from [Link]

-

Tille, P. (2009). Indole Test Protocol. American Society for Microbiology. Available at: [Link]

-

SEP Analytical Labs. (n.d.). Stability-Indicating Assay. Retrieved January 2, 2026, from [Link]

-

AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved January 2, 2026, from [Link]

-

Kumar, V. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

- Duffy, C. I., & He, Y. (2005). Method for determining solubility of a chemical compound. Google Patents (WO2005116635A1).

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved January 2, 2026, from [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. benchchem.com [benchchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. pharmatutor.org [pharmatutor.org]

- 5. sepanalytical.com [sepanalytical.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 9. goldbio.com [goldbio.com]

- 10. Methyl 5,6-dibromo-1H-indole-3-carboxylate | TargetMol [targetmol.com]

- 11. echemi.com [echemi.com]

Potential therapeutic targets of 5,6-Dibromo-1H-indole

An In-depth Technical Guide to the Potential Therapeutic Targets of 5,6-Dibromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with profound therapeutic relevance.[1][2] Its unique bicyclic structure allows for versatile interactions with a multitude of biological targets.[3] The strategic introduction of halogen atoms, such as bromine, onto the indole ring can significantly modulate a compound's physicochemical properties, often enhancing its binding affinity, selectivity, and overall biological activity. This guide focuses on 5,6-Dibromo-1H-indole, a di-halogenated indole, and explores its potential as a privileged scaffold for developing novel therapeutics. While direct studies on 5,6-Dibromo-1H-indole are nascent, a wealth of data on closely related bromoindole derivatives provides a strong rationale for investigating its therapeutic targets. This document synthesizes current knowledge to illuminate the most promising avenues for research and development, focusing on applications in oncology, neurodegenerative disorders, and infectious diseases. We will delve into specific molecular targets, provide validated experimental protocols for their investigation, and present logical workflows to guide future discovery efforts.

The Strategic Advantage of the 5,6-Dibromoindole Scaffold

5,6-Dibromo-1H-indole serves as a valuable synthetic intermediate for creating more complex and potent pharmaceutical agents.[4][5] The two bromine atoms on the benzene portion of the indole ring offer several advantages:

-

Enhanced Target Occupancy: The electron-withdrawing nature and steric bulk of the bromine atoms can lead to more potent and specific interactions with target proteins.

-

Modulation of Physicochemical Properties: Halogenation influences lipophilicity, metabolic stability, and membrane permeability, which are critical pharmacokinetic parameters.

-

Sites for Further Functionalization: The bromine atoms serve as handles for synthetic modification through cross-coupling reactions, enabling the creation of diverse chemical libraries for screening.[3]

These characteristics make the 5,6-dibromoindole core a compelling starting point for rational drug design.

Key Therapeutic Areas and Potential Molecular Targets

Based on extensive research into bromoindole derivatives, we can logically extrapolate and prioritize a set of high-potential therapeutic targets for compounds derived from the 5,6-Dibromo-1H-indole scaffold.

Table 1: Summary of Potential Therapeutic Targets

| Therapeutic Area | Target Class | Specific Target(s) | Rationale & Supporting Evidence |

| Oncology | Protein Kinase | EGFR , VEGFR-2 | Derivatives of 5-bromoindole have been synthesized and shown to be potent inhibitors of EGFR and VEGFR tyrosine kinases, crucial drivers of tumor growth and angiogenesis.[6][7][8] |

| GSK-3 (Glycogen Synthase Kinase 3) | 5-Bromoindole itself is recognized as a potential inhibitor of GSK-3, a kinase implicated in various cancers and other diseases.[3][9][10] | ||

| CK2 (Protein Kinase CK2) | Halogenated benzimidazoles and benzotriazoles, which are structurally related to indoles, are potent ATP-competitive inhibitors of CK2, a constitutively active kinase that promotes cancer cell survival.[11] | ||

| Neurodegenerative Disorders | Nuclear Receptor | Nurr1 (Nuclear receptor related 1 protein) | 5,6-dihaloindoles (dichloro and dibromo) have been shown to bind to the ligand-binding domain of Nurr1, a key transcription factor for the survival of dopaminergic neurons implicated in Parkinson's disease.[12] |

| GPCR | 5-HT6 Receptor (Serotonin 6 Receptor) | A 5-bromoindole derivative is a potent and selective 5-HT6 receptor antagonist that has advanced to clinical development for Alzheimer's disease, highlighting the scaffold's potential for CNS targets.[13] | |

| Infectious Diseases | Viral Enzymes | Reverse Transcriptase (e.g., HIV-1-RT) | The broader indole alkaloid family, particularly marine-derived bis-indoles, has demonstrated antiviral activity, including the inhibition of HIV-1 reverse transcriptase.[2][14] |

| Bacterial Targets | Various (e.g., Cell wall synthesis, DNA replication) | Indole derivatives have shown a wide range of antibacterial activities, and halogenation can enhance this potency.[1] |

In-Depth Focus: Oncology Targets

The dysregulation of protein kinase activity is a hallmark of cancer, making kinases a major class of drug targets. The bromoindole scaffold is particularly well-suited for designing kinase inhibitors.

EGFR/VEGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key players in tumor proliferation, survival, and angiogenesis.[7][8] Numerous 5-bromoindole derivatives have been specifically designed to target the ATP-binding pocket of these kinases.[7][8] The rationale is that the indole core mimics the purine ring of ATP, while substituents directed by the bromine atom can form additional interactions to enhance affinity and selectivity.

dot

Caption: EGFR signaling pathway and the point of inhibition.

In-Depth Focus: Neurodegenerative Disease Targets

The blood-brain barrier permeability of small molecules makes the indole scaffold attractive for CNS disorders.

Nurr1 Modulation in Parkinson's Disease

Nurr1 is a transcription factor critical for the development and maintenance of dopamine-producing neurons, which are progressively lost in Parkinson's disease.[12] A seminal study demonstrated that 5,6-dihaloindoles, including the dibromo variant, can directly bind to the ligand-binding domain of Nurr1.[12] This suggests a potential neuroprotective strategy. While the study indicated that 5,6-disubstituted indoles did not activate transcription of target genes in the same way as 5-monosubstituted indoles, it confirmed target engagement and pointed to the existence of multiple binding sites.[12] This opens a compelling avenue for designing 5,6-dibromoindole-based allosteric modulators or fragments for further drug development.

Experimental Protocols for Target Identification and Validation

To rigorously test the therapeutic potential of 5,6-Dibromo-1H-indole and its derivatives, a systematic, multi-step experimental approach is required.

dot

Caption: A streamlined workflow for target validation.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a method for measuring the ability of a compound to inhibit a specific protein kinase (e.g., EGFR, GSK-3). The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of kinase inhibition.

Principle: This is a luminescent-based assay. First, the kinase reaction is performed. Then, a reagent is added to stop the reaction and deplete the remaining ATP. Finally, a second reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce light.

Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 5,6-Dibromo-1H-indole derivative in 100% DMSO.

-

Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to test a range of concentrations.

-

-

Kinase Reaction Setup (in a 384-well plate):

-

To each well, add 2.5 µL of the kinase reaction buffer containing the target kinase and its specific substrate peptide.

-

Add 0.5 µL of the serially diluted compound or DMSO (for positive and negative controls).

-

Initiate the reaction by adding 2.5 µL of a 10 µM ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.